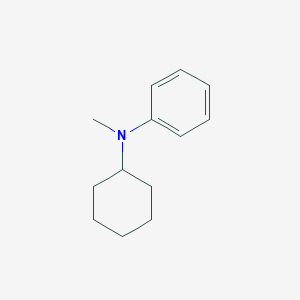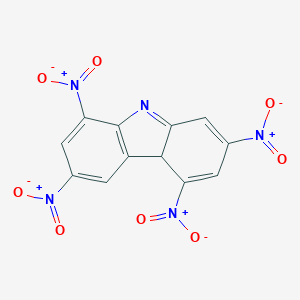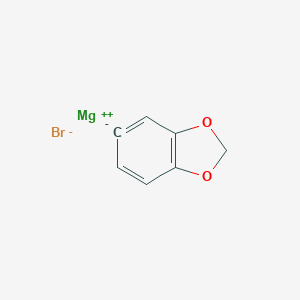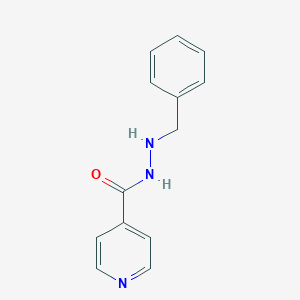
N'-benzylpyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzylpyridine-4-carbohydrazide (BPH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPH is a hydrazide derivative of pyridine and has been studied extensively for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of N'-benzylpyridine-4-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. N'-benzylpyridine-4-carbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N'-benzylpyridine-4-carbohydrazide has been found to inhibit the activity of bacterial enzymes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
N'-benzylpyridine-4-carbohydrazide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. N'-benzylpyridine-4-carbohydrazide also exhibits neuroprotective effects and has been found to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-benzylpyridine-4-carbohydrazide has several advantages as a research tool. It is relatively easy to synthesize and is readily available. N'-benzylpyridine-4-carbohydrazide has been found to exhibit significant biological activity at low concentrations, making it an ideal candidate for drug discovery studies. However, N'-benzylpyridine-4-carbohydrazide also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store for long periods. N'-benzylpyridine-4-carbohydrazide also has limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-benzylpyridine-4-carbohydrazide. One potential area of research is the development of N'-benzylpyridine-4-carbohydrazide-based drugs for the treatment of cancer and bacterial infections. Another area of research is the investigation of the neuroprotective effects of N'-benzylpyridine-4-carbohydrazide in animal models of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of N'-benzylpyridine-4-carbohydrazide and its potential side effects.
Métodos De Síntesis
The synthesis of N'-benzylpyridine-4-carbohydrazide can be achieved through several methods, including the reaction of pyridine-4-carboxylic acid with benzyl hydrazine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction yields N-benzylpyridine-4-carboxylic acid hydrazide, which can be further reduced to N'-benzylpyridine-4-carbohydrazide using a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
N'-benzylpyridine-4-carbohydrazide has been extensively studied for its potential applications in the field of drug discovery and development. It has been shown to exhibit significant antitumor, antibacterial, antifungal, and antiviral activities. N'-benzylpyridine-4-carbohydrazide has been found to be effective against various cancer cell lines, including breast, colon, lung, and prostate cancer. It has also shown potential as an antibacterial agent against gram-positive and gram-negative bacteria.
Propiedades
Número CAS |
16827-11-5 |
|---|---|
Nombre del producto |
N'-benzylpyridine-4-carbohydrazide |
Fórmula molecular |
C13H13N3O |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N'-benzylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C13H13N3O/c17-13(12-6-8-14-9-7-12)16-15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) |
Clave InChI |
QFSUCTHCSKPAGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CNNC(=O)C2=CC=NC=C2 |
Sinónimos |
4-Pyridinecarboxylicacid,2-(phenylmethyl)hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



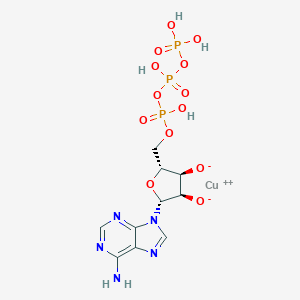
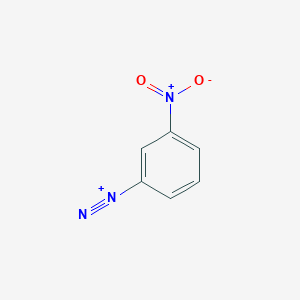
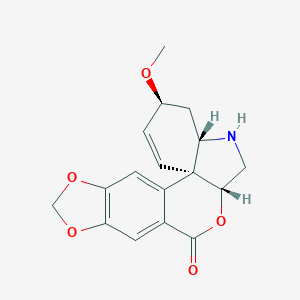
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
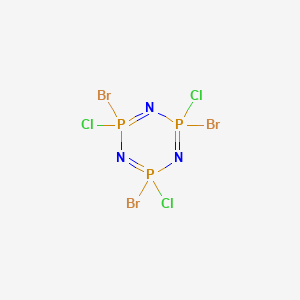
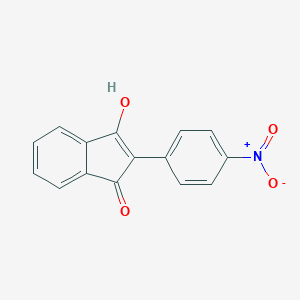
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)

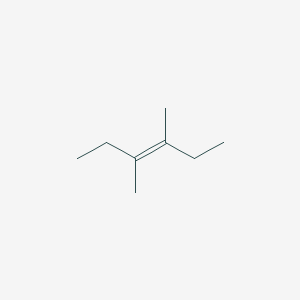
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
